Proven Link to a TAAR1 Agonist with Dual Gs/Gq Pathway Activation vs. Clinical Benchmark SEP-363856
The target compound serves as the direct synthetic precursor to 6e·HCl. In functional assays, 6e·HCl is a potent TAAR1 agonist that activates both the Gs and Gq signaling pathways . This contrasts with the clinical-stage comparator, SEP-363856, which only activates the TAAR1-Gs pathway [1]. This dual-pathway activation is a direct functional consequence of the building block's specific substitution, as determined by the structure-activity relationship (SAR) study [1].
| Evidence Dimension | TAAR1 signaling pathway activation profile in cellular assays |
|---|---|
| Target Compound Data | TAAR1-Gs/Gq dual-pathway agonist (via derived drug candidate 6e·HCl) |
| Comparator Or Baseline | SEP-363856, a TAAR1-Gs single-pathway agonist |
| Quantified Difference | 6e·HCl activates both Gs and Gq pathways; SEP-363856 activates only Gs. This difference translates to superior alleviation of MK-801-induced schizophrenia-like cognitive phenotypes in rodent models for 6e. |
| Conditions | Cellular functional assays measuring Gs-mediated cAMP accumulation and Gq-mediated calcium flux for TAAR1 receptor [1]. Comparative in vivo efficacy in the MK-801 model of cognitive impairment in rodents [1]. |
Why This Matters
Procuring this specific building block enables the synthesis of a TAAR1 agonist with a first-in-class dual-pathway activation mechanism, directly linked to superior preclinical efficacy over a known clinical candidate.
- [1] Zhou, Z., et al. (2024). Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates. Journal of Medicinal Chemistry, 67(5), 4234-4249. View Source
